Comparative CDK2 Inhibitory Potency: 3-Bromo Substitution is Essential for Nanomolar Activity
The presence of a bromine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine scaffold is critical for achieving potent CDK2 inhibition. SAR studies on a series of trisubstituted pyrazolo[4,3-d]pyrimidines demonstrate that a 3-bromo derivative exhibits significantly higher inhibitory activity against CDK2/cyclin E compared to its 3-unsubstituted analog. Specifically, a representative 3-bromo-substituted compound showed an IC50 value of 34 nM in a kinase activity assay, whereas the corresponding 3-unsubstituted analog was inactive at concentrations up to 10 µM [1]. This finding is corroborated by independent studies on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, where 3-bromo derivatives consistently demonstrated low nanomolar potency against CDK2, with IC50 values ranging from 15 nM to 52 nM depending on other substituents [2].
| Evidence Dimension | CDK2/cyclin E Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 34 nM (representative 3-bromo substituted pyrazolo[4,3-d]pyrimidine) [1] |
| Comparator Or Baseline | IC50 > 10 µM (3-unsubstituted analog) [1] |
| Quantified Difference | >294-fold improvement in potency |
| Conditions | In vitro kinase activity assay using recombinant CDK2/cyclin E |
Why This Matters
This >294-fold potency difference directly informs procurement decisions: the 3-bromo compound is a validated active kinase inhibitor, while the non-brominated analog is essentially inactive and unsuitable for CDK2-targeted research.
- [1] Jorda R, Havlíček L, Šturc A, et al. 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines: potent and selective cyclin-dependent kinase inhibitors. Eur J Med Chem. 2018;146:38-46. doi:10.1016/j.ejmech.2018.01.030. View Source
- [2] Vymětalová L, Kryštof V, Havlíček L, et al. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors with potent antiproliferative activity. Eur J Med Chem. 2016;110:291-301. doi:10.1016/j.ejmech.2016.01.038. View Source
